![molecular formula C14H17NO B14602571 2-[(E)-(Cyclohexylimino)methyl]benzaldehyde CAS No. 61200-67-7](/img/structure/B14602571.png)
2-[(E)-(Cyclohexylimino)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(Cyclohexylimino)methyl]benzaldehyde is an organic compound that belongs to the class of imines and aldehydes It features a benzaldehyde moiety substituted with a cyclohexylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(Cyclohexylimino)methyl]benzaldehyde typically involves the condensation reaction between benzaldehyde and cyclohexylamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction can be represented as follows:
Benzaldehyde+Cyclohexylamine→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 2-[(E)-(Cyclohexylimino)methyl]benzoic acid.
Reduction: 2-[(E)-(Cyclohexylamino)methyl]benzaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(E)-(Cyclohexylimino)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 2-[(E)-(Cyclohexylimino)methyl]benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Benzaldehyde: A simpler aldehyde with similar reactivity but lacking the imine group.
Cyclohexylamine: An amine that can form imines with various aldehydes.
2-[(E)-(Phenylimino)methyl]benzaldehyde: A structurally similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness: 2-[(E)-(Cyclohexylimino)methyl]benzaldehyde is unique due to the presence of both an imine and an aldehyde functional group, allowing it to participate in a wide range of chemical reactions. Its cyclohexyl group imparts steric effects that can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
61200-67-7 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-(cyclohexyliminomethyl)benzaldehyde |
InChI |
InChI=1S/C14H17NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,10-11,14H,1-3,8-9H2 |
Clé InChI |
MYOVWHTVUUUIHX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=CC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
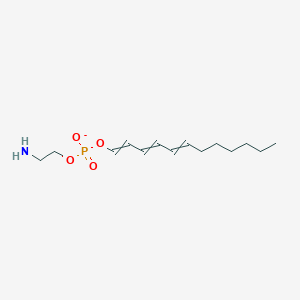
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
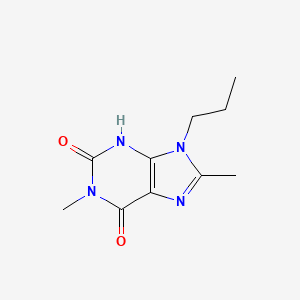
![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
![(5Z,7Z,9Z)-7,8-dimethyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14602527.png)


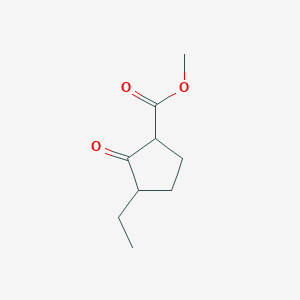
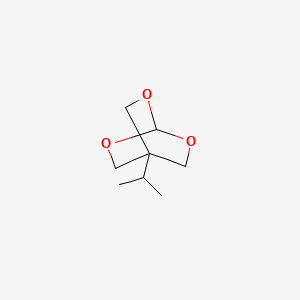
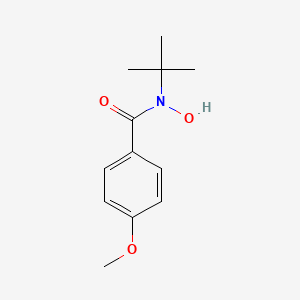
![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
